methyl (2E)-3-(2-ethoxyethyl)-2-[(1-methyl-1H-pyrazole-5-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Description
Methyl (2E)-3-(2-ethoxyethyl)-2-[(1-methyl-1H-pyrazole-5-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a heterocyclic compound featuring a benzothiazole core fused with a pyrazole-carbonyl imino group. Its structure is characterized by a sulfur-containing benzothiazole ring, a 2-ethoxyethyl substituent, and a methyl ester at position 6. The (2E)-configuration of the imino group ensures planar geometry, influencing intermolecular interactions and crystallinity.
Properties
IUPAC Name |
methyl 3-(2-ethoxyethyl)-2-(2-methylpyrazole-3-carbonyl)imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-4-26-10-9-22-13-6-5-12(17(24)25-3)11-15(13)27-18(22)20-16(23)14-7-8-19-21(14)2/h5-8,11H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIBCFFBAGPZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2E)-3-(2-ethoxyethyl)-2-[(1-methyl-1H-pyrazole-5-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate (CAS Number: 1173390-70-9) is a complex organic compound with potential biological activities. This article delves into its biological activity, synthesizing data from various studies and reviews to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 388.4 g/mol. The structure features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
| Property | Value |
|---|---|
| CAS Number | 1173390-70-9 |
| Molecular Formula | C₁₈H₂₀N₄O₄S |
| Molecular Weight | 388.4 g/mol |
| Chemical Structure | Structure |
Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. A study on Mannich bases, which includes analogs of the target compound, revealed that such compounds demonstrate cytotoxic effects against various cancer cell lines. For instance, certain Mannich bases were found to be more cytotoxic than the standard chemotherapeutic agent 5-fluorouracil when tested against Huh-7 hepatoma cells and human Jurkat cells .
The mechanism behind this activity may involve the inhibition of DNA topoisomerase I, leading to disrupted DNA replication and cell cycle arrest . Further studies are needed to elucidate the specific pathways through which this compound exerts its anticancer effects.
Antimicrobial Activity
The compound's structural similarity to known antimicrobial agents suggests potential efficacy against bacterial and fungal pathogens. Mannich bases have been documented for their antibacterial and antifungal activities . The specific activity of this compound against various microorganisms remains to be fully characterized; however, preliminary data suggest it may inhibit growth through mechanisms similar to those observed in other benzothiazole derivatives.
Other Biological Activities
In addition to anticancer and antimicrobial properties, compounds related to this compound have shown promise in various other biological activities:
- Anti-inflammatory : Some pyrazole derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Antioxidant : The presence of certain functional groups may confer antioxidant properties, protecting cells from oxidative stress.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Synthesis and Evaluation : A study synthesized novel pyrazole compounds and assessed their neuroprotective effects on THP-1 monocytic cells. Some derivatives inhibited neurotoxin secretion without cytotoxicity .
- Structure-Activity Relationship : Research on Mannich bases highlighted the importance of structural modifications in enhancing cytotoxicity against cancer cells .
The mechanisms through which this compound may exert its biological effects include:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation.
- Cell Cycle Disruption : Induction of apoptosis in cancer cells through various signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole vs. Benzoxazole Derivatives
The substitution of sulfur (benzothiazole) with oxygen (benzoxazole) significantly alters electronic and steric properties. For instance, methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates (3a–e) exhibit lower molecular polarity due to reduced electronegativity at the heteroatom position compared to benzothiazoles. This difference impacts solubility and crystallinity; benzothiazoles typically display higher melting points and lower aqueous solubility due to sulfur’s larger atomic radius and polarizability .
Table 1: Comparison of Benzothiazole and Benzoxazole Derivatives
Pyrazole-Containing Analogues
The pyrazole moiety in the target compound shares structural similarities with fluorinated pyrazole derivatives (e.g., compounds 13–15 in ). However, the target compound’s pyrazole is substituted with a methyl group and conjugated to a benzothiazole via a carbonyl imino linker, whereas compounds 13–15 feature fluorophenyl-ethenyl groups. This difference leads to distinct NMR profiles:
Table 2: Pyrazole Substituent Effects on Spectral Properties
Hydrogen Bonding and Crystallinity
The target compound’s crystal packing likely involves N–H···O/S interactions, akin to the triazole-thiocarbonohydrazide system in . However, the absence of hydroxyl groups in the target compound limits O–H···S bonding, contrasting with the six-membered hydrogen-bonded aggregates in . Graph set analysis (e.g., Etter’s notation) would classify these interactions as D or S motifs, depending on donor-acceptor distances .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
